Fluorotriphenylstannane, also known as Triphenyltin fluoride, is a fluorinated organotin compound. It has the molecular formula C18H15FSn and a molecular weight of 369.02. It is used in research and is not intended for diagnostic or therapeutic use. It is also used to inhibit the enzyme collagenase, thereby preventing the degradation of collagen.
Molecular Structure Analysis
The molecular structure of Fluorotriphenylstannane consists of a tin atom (Sn) bonded to a fluorine atom (F) and three phenyl groups (C6H5). The exact structure can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc.
Physical And Chemical Properties Analysis
Fluorotriphenylstannane appears as a solid powder and should be stored at room temperature. The physical and chemical properties of a substance can be analyzed using various techniques, including melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity measurement.
fluorotriphenylstannane TPTF triphenyl tin fluoride triphenyltin fluoride
Canonical SMILES
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)F
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
O-Desmethylangolensin is a stilbenoid. O-Desmethylangolensin (ODMA) is a metabolite of the soy isoflavone daidzein by intestinal bacteria in approximately 80-90% of persons. Studies suggest beneficial health effects associated with daidzein-metabolizing phenotypes, and there is some small association between ODMA production and some phenotypes. Few dietary factors are associated with daidzein-metabolizing phenotypes. However, it remains unclear why some, but not all, persons harbor ODMA-producing bacteria. ODMA production is inversely associated with age, height, weight, and body mass index. In addition, Asians are less likely than whites to be ODMA producers, and former smokers were more likely than never smokers to be ODMA producers. Investigators have attempted to identify the bacteria involved in ODMA production, and several candidate bacteria were associated, but not definitely identified. ODMA production is correlated with the abundance of methanogens, indicating that the metabolic fate of daidzein may be related to intestinal H(2) metabolism. (A3192, A3193).
5alpha-cholestane-3beta,5,6beta-triol is a 3beta-hydroxy steroid, a 6beta-hydroxy steroid and a 5alpha-hydroxy steroid. It derives from a hydride of a 5alpha-cholestane. 3beta,5alpha,6beta-Trihydroxycholestane is a natural product found in Eunicea laciniata, Echinogorgia aurantiaca, and Plexaurella grisea with data available.
Alpha-pinene oxide is an epoxide of alpha-pinene. It has a role as a fragrance, a bacterial xenobiotic metabolite and a human metabolite. It is a pinane monoterpenoid and an epoxide. It derives from a hydride of an alpha-pinene. Alpha-Pinene-oxide, also known as 2-pinene oxide or 2, 3-epoxy-pinane, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Alpha-Pinene-oxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Pinene-oxide has been found in human epidermis tissue. Within the cell, Alpha-pinene-oxide is primarily located in the cytoplasm and membrane (predicted from logP). Alpha-Pinene-oxide can be converted into alpha-pinene.
Photosystem-II (PSII) herbicide; inhibits photosynthetic electron transport in chloroplasts. Irgarol 1051 is a diamino-1,3,5-triazine that is 1,3,5-triazine-2,4-diamine carrying a N-tert-butyl, N'-cyclopropyl and a methylsulfanyl group at position 6. It has a role as an antifouling biocide, a xenobiotic and an environmental contaminant. It is an aryl sulfide, a member of cyclopropanes and a diamino-1,3,5-triazine. It derives from a 1,3,5-triazine-2,4-diamine. It derives from a hydride of a 1,3,5-triazine.
Teflubenzuron is a N-acylurea that is N-carbamoyl-2,6-difluorobenzamide substituted by a 3,5-dichloro-2,4-difluorophenyl group at the terminal nitrogen atom. It has a role as a xenobiotic, an environmental contaminant and an insecticide. It is a dichlorobenzene, a N-acylurea and a difluorobenzene. It derives from a N-benzoylurea.